molecular formula C17H22N2O3 B11302454 2-ethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]butanamide

2-ethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]butanamide

Cat. No.: B11302454
M. Wt: 302.37 g/mol
InChI Key: XXARDKNSDFRMRI-UHFFFAOYSA-N
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Description

2-ethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]butanamide is a complex organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]butanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylbutanamide with a suitable benzoxazine precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-ethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]butanamide
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one

Uniqueness

This compound stands out due to its unique benzoxazine structure, which imparts specific chemical properties and potential applications that may not be present in other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

2-ethyl-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)butanamide

InChI

InChI=1S/C17H22N2O3/c1-4-9-19-14-10-13(18-17(21)12(5-2)6-3)7-8-15(14)22-11-16(19)20/h4,7-8,10,12H,1,5-6,9,11H2,2-3H3,(H,18,21)

InChI Key

XXARDKNSDFRMRI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC2=C(C=C1)OCC(=O)N2CC=C

Origin of Product

United States

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